Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate is a complex organic compound belonging to the class of pyrazole derivatives This compound is characterized by its unique indeno-pyrazole structure, which imparts specific chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate indanone derivative with hydrazine hydrate, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate can be compared with other similar compounds such as:
Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate: This compound also exhibits significant biological activity and shares a similar indeno-pyrazole core structure.
1,4-Dihydroindeno[1,2-c]pyrazole tethered carbohydrazide hybrids: These compounds have been evaluated for their antimicrobial activity and show promising results.
The uniqueness of this compound lies in its specific ester functional group and the methoxy substituent, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(17)13-11-7-8-6-9(18-2)4-5-10(8)12(11)15-16-13/h4-6H,3,7H2,1-2H3,(H,15,16) |
InChI Key |
RSQXQEYOZIZGLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CC3=C(C2=NN1)C=CC(=C3)OC |
Origin of Product |
United States |
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